2-(4-Hydroxyphenoxy)phenol
Description
Contextualization within Phenol (B47542) Ether Chemistry
Phenol ethers, also known as diaryl ethers, are a class of organic compounds that feature an oxygen atom connected to two aryl groups. The synthesis of these structures is a fundamental topic in organic chemistry, with the Ullmann condensation being a classic and widely utilized method. tandfonline.comorganic-chemistry.orgrsc.orgjst.go.jpacs.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. rsc.org Over the years, significant advancements have been made to improve the efficiency and mildness of this reaction, including the development of new ligands and catalytic systems. organic-chemistry.orgacs.org These improvements have expanded the scope of diaryl ether synthesis, allowing for the creation of complex molecules with a high degree of functional group tolerance. organic-chemistry.org The synthesis of 2-(4-Hydroxyphenoxy)phenol falls within this important class of reactions, benefiting from the rich history and ongoing innovation in the field of phenol ether chemistry.
The table below provides a brief overview of the key aspects of diaryl ether synthesis.
| Synthesis Aspect | Description | Key Advancement |
| Core Reaction | Ullmann Condensation: Coupling of a phenol and an aryl halide. | Use of copper catalysts. rsc.org |
| Catalysis | Traditionally stoichiometric copper, now catalytic amounts. | Development of palladium-based catalysts and advanced copper-ligand systems. organic-chemistry.orgrsc.org |
| Reaction Conditions | Historically high temperatures. | Milder reaction conditions through improved catalysts and ligands. organic-chemistry.orgacs.org |
| Scope | Initially limited. | Broadened to include sterically hindered and electronically diverse substrates. organic-chemistry.org |
Academic Significance of the Phenoxyphenol Moiety in Advanced Materials and Bioscience Research
The phenoxyphenol structural motif is a cornerstone in the design of novel molecules for both advanced materials and bioscience applications. Its inherent properties, such as thermal stability and the ability to engage in hydrogen bonding, make it an attractive component in the development of high-performance polymers and other functional materials. ontosight.airesearchgate.net For instance, derivatives of phenoxyphenol have been utilized as monomers in oxidative polymerization to create crystalline poly(1,4-phenylene oxide), a polymer with desirable thermal properties. researchgate.netacs.orgacs.orgresearchgate.net
In the realm of bioscience, the phenoxyphenol scaffold is recognized for its diverse biological activities. Phenolic compounds, in general, are known for their potential health benefits, and the inclusion of a phenoxy group can modulate these properties in unique ways. ontosight.aimdpi.com Research has shown that phenoxyphenol derivatives can exhibit a range of biological effects, including anticancer and antimicrobial activities. mdpi.comnih.govresearchgate.net For example, certain brominated phenoxyphenols derived from marine sponges have demonstrated potent bactericidal activity against pathogenic bacteria, including persistent and biofilm-forming strains. nih.gov Furthermore, some phenoxyphenol derivatives have been investigated for their potential to inhibit cancer cell growth by targeting specific cellular pathways. mdpi.comresearchgate.net The presence of hydroxyl groups on the phenoxyphenol structure is often crucial for these biological interactions. ontosight.ai The versatility of the phenoxyphenol moiety continues to inspire the design and synthesis of new compounds with tailored properties for a wide range of scientific applications. mdpi.comnih.govencyclopedia.pub
The following table summarizes the key research areas for the phenoxyphenol moiety.
| Research Area | Application Focus | Example Research Finding |
| Advanced Materials | High-performance polymers, functional plastics. mdpi.com | Oxidative polymerization of 4-phenoxyphenol (B1666991) to produce crystalline poly(1,4-phenylene oxide). researchgate.netacs.orgacs.orgresearchgate.net |
| Bioscience | Anticancer agents, antimicrobial compounds. mdpi.comnih.govresearchgate.net | Brominated phenoxyphenols show activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |
| Medicinal Chemistry | Drug discovery and development. | Derivatives show potential as anti-inflammatory and anti-metastasis agents. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMVFPKSQDJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23990-90-1 | |
| Record name | 2-(4-hydroxyphenoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Hydroxyphenoxy Phenol and Its Analogues
Classical Organic Synthesis Routes
Traditional synthetic strategies for forming the diaryl ether linkage in 2-(4-Hydroxyphenoxy)phenol and related compounds have been well-established and are still widely used. These methods often involve the formation of a carbon-oxygen bond between two aromatic rings.
Etherification Reactions involving Phenols and Halides
The Williamson ether synthesis and the Ullmann condensation are two of the most common methods for preparing diaryl ethers. rsc.orgjk-sci.com
The Williamson ether synthesis involves the reaction of a phenoxide ion with an aryl halide. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of diaryl ethers, this method can be challenging with unactivated aryl halides. However, the reaction can be facilitated by using a copper catalyst (Ullmann condensation) or if the aryl halide is activated by a strongly electron-withdrawing substituent. jk-sci.com A variety of bases can be used to deprotonate the phenol (B47542), including sodium hydroxide, potassium hydroxide, potassium carbonate, and cesium carbonate. jk-sci.com The choice of solvent is also important, with dipolar aprotic solvents often being used to minimize side reactions. jk-sci.com
The Ullmann condensation is a modification of the Williamson ether synthesis that is particularly useful for the formation of diaryl ethers. rsc.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. rsc.orgjsynthchem.com Recent advancements have focused on the use of nano-sized metal catalysts to promote this reaction under milder, ligand-free conditions. rsc.org
| Reaction | Reactants | Catalyst | Key Features |
| Williamson Ether Synthesis | Phenoxide and Alkyl/Aryl Halide | None (or catalyst for aryl halides) | SN2 mechanism, works well for primary alkyl halides. wikipedia.orgmasterorganicchemistry.com |
| Ullmann Condensation | Phenol and Aryl Halide | Copper or other transition metals | Effective for diaryl ether formation. rsc.org |
Friedel–Crafts Acylation and Subsequent Rearrangement Pathways for Phenoxyphenol Scaffolds
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. In the context of phenoxyphenol synthesis, a diaryl ether can be acylated, and the resulting ketone can then be a precursor to other derivatives.
A related and important reaction is the Fries rearrangement , which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride. wikipedia.orgajchem-a.com This reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions like temperature and solvent. wikipedia.orgpw.live Low temperatures generally favor the formation of the p-isomer, while high temperatures favor the o-isomer. pw.live This method is of significant industrial importance for the synthesis of hydroxyarylketones, which are valuable intermediates in the pharmaceutical industry. wikipedia.orgajchem-a.com Mechanistically, the Lewis acid coordinates to the carbonyl oxygen of the acyl group, leading to the formation of an acylium carbocation that then undergoes electrophilic aromatic substitution on the activated aromatic ring. wikipedia.org A photochemical version of this reaction, the photo-Fries rearrangement, is also known and proceeds through a radical mechanism. wikipedia.org
| Reaction | Reactants | Catalyst | Key Features |
| Friedel-Crafts Acylation | Aromatic compound and Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl3) | Introduces an acyl group to an aromatic ring. |
| Fries Rearrangement | Phenolic Ester | Lewis Acid (e.g., AlCl3) | Rearrangement to form hydroxy aryl ketones. wikipedia.orgajchem-a.com |
| Photo-Fries Rearrangement | Phenolic Ester | UV light | Radical mechanism, can yield ortho and para products. wikipedia.org |
Cross-Coupling Reactions for Diarylether Formation (e.g., Heck, Suzuki-Miyaura)
Modern cross-coupling reactions have become powerful tools for the formation of C-C and C-heteroatom bonds, including the C-O bond in diaryl ethers.
The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, typically forms carbon-carbon bonds between an organoboron compound and an organohalide using a palladium catalyst. yonedalabs.comlibretexts.org Recent innovations have adapted this reaction for the synthesis of diaryl ethers. One strategy involves a three-component coupling that formally inserts an oxygen atom into a Suzuki–Miyaura transformation. acs.org This is achieved by the in situ generation of an aryl borate (B1201080) intermediate through oxidation, which then participates in the palladium-catalyzed coupling. acs.org This method is advantageous as it can utilize readily available aryl boronic acids and esters as phenol equivalents. acs.org
The Heck reaction , another palladium-catalyzed cross-coupling reaction, is primarily used for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. While not a direct method for diaryl ether synthesis, its principles have been adapted in related transformations. Decarbonylative etherification of aromatic esters, for instance, has been developed using palladium or nickel catalysts to produce diaryl ethers. acs.org
| Reaction | Reactants | Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compound and Organohalide | Palladium complex | Primarily for C-C bond formation, adapted for C-O bonds. yonedalabs.comlibretexts.org |
| Heck Reaction | Unsaturated halide and Alkene | Palladium complex | Primarily for C-C bond formation. |
Demethylation Strategies for Hydroxyphenoxy Compounds
In many synthetic routes, a hydroxyl group on a phenol may be protected as a methyl ether. The final step in such a synthesis is the deprotection or demethylation to reveal the free hydroxyl group. Boron tribromide (BBr3) is a widely used and effective reagent for the cleavage of aryl methyl ethers. researchgate.netnih.govcommonorganicchemistry.com This reaction is typically performed in a solvent like dichloromethane (B109758) at or below room temperature. commonorganicchemistry.comorgsyn.org One of the key advantages of using BBr3 is its ability to effect demethylation under mild conditions, which is compatible with a variety of functional groups. orgsyn.org Other reagents that can be used for demethylation include strong protic acids like hydrobromic acid (HBr) at elevated temperatures, and strong nucleophiles like thiolates. commonorganicchemistry.com
| Reagent | Conditions | Key Features |
| Boron Tribromide (BBr3) | Dichloromethane, low temperature | Mild, effective for aryl methyl ethers. researchgate.netcommonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Elevated temperature | Strong protic acid. commonorganicchemistry.com |
| Thiolates | Polar aprotic solvent, elevated temperature | Strong nucleophiles. commonorganicchemistry.com |
Nucleophilic Aromatic Substitution in Phenoxyphenol Synthesis
Nucleophilic aromatic substitution (SNAr) is another important pathway for the formation of diaryl ethers. arkat-usa.org This reaction involves the attack of a nucleophile, such as a phenoxide, on an aryl ring that is activated by one or more electron-withdrawing groups. chemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com
For the synthesis of phenoxyphenols, an SNAr reaction would typically involve a suitably activated aryl halide or other substrate with a good leaving group, and a phenoxide. semanticscholar.org The presence of electron-withdrawing groups on the aryl ring is crucial for the reaction to proceed efficiently under typical SNAr conditions. nih.gov Kinetic studies of SNAr reactions provide insights into the reaction mechanism and the role of catalysts and solvents. researchgate.netresearchgate.net
Enzymatic and Biocatalytic Synthesis Approaches
In recent years, there has been a growing interest in developing more environmentally friendly and sustainable synthetic methods. Enzymatic and biocatalytic approaches offer a promising alternative to traditional chemical synthesis.
Laccases, a class of multi-copper oxidases, have emerged as valuable biocatalysts for the synthesis of various compounds, including those with a diaryl ether structure. rsc.orgnih.gov These enzymes catalyze the one-electron oxidation of phenolic substrates, generating phenoxyl radicals. nih.govmdpi.com These radicals can then undergo oxidative coupling reactions to form dimers and polymers. mdpi.com Laccase-mediated synthesis is considered a "green" chemistry approach as it operates under mild conditions, uses water as a solvent, and generates water as the only byproduct from the reduction of molecular oxygen. rsc.orgnih.gov The optimization of reaction parameters such as pH, enzyme activity, and substrate concentration is crucial for achieving high yields in laccase-mediated synthesis. nih.gov
| Biocatalyst | Substrate | Mechanism | Key Features |
| Laccase | Phenolic compounds | One-electron oxidation to form phenoxyl radicals | Green, sustainable, operates under mild conditions. rsc.orgnih.gov |
Regioselective Hydroxylation of Phenoxypropionic Acids by Peroxygenases and Hydroxylases
The selective hydroxylation of aromatic compounds represents a significant challenge in synthetic chemistry. researchgate.net Enzymatic approaches, particularly using peroxygenases, have emerged as a promising solution. Research has demonstrated that the extracellular heme-thiolate peroxygenase from the fungus Agrocybe aegerita can catalyze the H₂O₂-dependent hydroxylation of 2-phenoxypropionic acid (POPA). researchgate.net
This biocatalytic reaction yields 2-(4-hydroxyphenoxy)propionic acid (HPOPA), a valuable precursor for certain herbicides. researchgate.net The reaction exhibits remarkable regioselectivity, with the hydroxyl group being directed almost exclusively to the para-position of the phenoxy ring, resulting in an isomeric purity of approximately 98%. researchgate.net Furthermore, the enzymatic process shows a preference for producing the (R)-isomer of HPOPA, achieving an enantiomeric excess of 60%. researchgate.net Isotopic labeling studies using ¹⁸O have confirmed that the newly introduced phenolic hydroxyl group originates from the hydrogen peroxide (H₂O₂), classifying the mechanism as a peroxygenation. researchgate.net These findings highlight the potential of fungal peroxygenases for specific and controlled oxidation reactions in organic synthesis. researchgate.net
Table 1: Regioselective Hydroxylation of 2-Phenoxypropionic Acid
| Parameter | Finding |
|---|---|
| Enzyme | Extracellular heme-thiolate peroxygenase |
| Source Organism | Agrocybe aegerita |
| Substrate | 2-Phenoxypropionic acid (POPA) |
| Product | 2-(4-Hydroxyphenoxy)propionic acid (HPOPA) |
| Cofactor | Hydrogen Peroxide (H₂O₂) |
| Regioselectivity | ~98% (para-hydroxylation) |
| Enantiomeric Excess (ee) | 60% in favor of (R)-HPOPA |
Microbial Biotransformation for Enantiomerically Pure Phenoxyphenol Production
Microbial biotransformation provides an effective pathway for producing enantiomerically pure compounds, which is particularly important in the agrochemical industry. nih.gov The (R)-isomer of 2-(4-hydroxyphenoxy)propionic acid, (R)-HPOPA, is a critical chiral intermediate for synthesizing highly active aryloxyphenoxypropionic acid herbicides. researchgate.netnih.gov The primary route for the industrial biosynthesis of (R)-HPOPA involves the regioselective hydroxylation of (R)-2-phenoxypropionic acid ((R)-POPA) at the C-4 position using microbial catalysts. researchgate.net
The fungus Beauveria bassiana has been identified as an effective biocatalyst for this transformation. nih.govnih.gov Studies have focused on optimizing the production of (R)-HPOPA by Beauveria bassiana through manipulation of culture conditions. It was discovered that static cultivation, combined with the supplementation of hydrogen peroxide (H₂O₂), significantly enhances the product titer. nih.gov The positive effect of H₂O₂ suggests that the key enzyme responsible for the hydroxylation is a type of peroxidase. nih.gov Optimization of the fermentation medium, including carbon and nitrogen sources, led to a more than twofold increase in the final concentration of HPOPA, improving the titer from 9.60 g/L to 19.53 g/L. nih.govkoreascience.kr This work demonstrates a novel and effective strategy for improving the biosynthesis of hydroxy aromatic compounds through microbial fermentation. nih.gov
Table 2: Microbial Biotransformation for (R)-HPOPA Production
| Parameter | Description |
|---|---|
| Process | Microbial hydroxylation |
| Microorganism | Beauveria bassiana |
| Substrate | (R)-2-Phenoxypropionic acid ((R)-POPA) |
| Product | (R)-2-(4-Hydroxyphenoxy)propionic acid ((R)-HPOPA) |
| Key Finding | H₂O₂ supplementation improved HPOPA titer by 1.23-fold, indicating the involvement of a peroxidase. |
| Optimized Titer | Increased from 9.60 g/L to 19.53 g/L after medium and condition optimization. |
Derivatization Strategies from this compound Precursors
The 2-(4-hydroxyphenoxy)benzamide scaffold is a core structural motif present in a range of bioactive compounds that exhibit properties such as antibacterial and antitumor effects. nih.gov Synthetic strategies have been developed to create derivatives based on this scaffold, starting from related precursors.
One such method involves the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide precursors through an oxidation reaction mediated by iodosylbenzene (PhIO). nih.gov In this strategy, the critical p-hydroxyl group is introduced onto the phenoxy ring late in the synthetic sequence. The optimal conditions for this transformation were identified as using trifluoroacetic acid (TFA) as the solvent and PhIO as the oxidant at room temperature. nih.gov This approach is noted for being environmentally friendly and free from heavy metals, allowing for the efficient, high-yield synthesis of a variety of substituted 2-(4-hydroxyphenoxy)benzamide derivatives. nih.gov The synthesis pathway typically begins with the esterification of an appropriate starting material, followed by key steps such as the Ullmann reaction to form the diaryl ether bond, amination, and finally, the PhIO-mediated oxidation to yield the target phenolic derivative. nih.gov
Elucidation of Chemical Reactivity and Reaction Mechanisms
Oxidative Transformations of 2-(4-Hydroxyphenoxy)phenol and Related Compounds
Phenolic compounds are susceptible to oxidation, a process that can proceed through various pathways depending on the oxidant and reaction conditions. These transformations are initiated by the removal of a hydrogen atom from a hydroxyl group, leading to the formation of reactive intermediates.
The one-electron oxidation of phenols yields phenoxyl radicals, which are key transient intermediates in many biological and chemical processes. khanacademy.org These radicals can be formed through several mechanisms, including reactions with metal ions, other free radicals (like peroxy radicals), hydroxyl radicals, or through autoxidation and photo-oxidation. masterorganicchemistry.comyoutube.comresearchgate.net The initial step is the abstraction of the phenolic hydrogen, a process that can be facilitated by enzymes like peroxidases. khanacademy.orgwikipedia.org
Once formed, the unpaired electron in a phenoxyl radical is delocalized across the aromatic ring, with resonance structures showing electron density at the ortho and para positions relative to the oxygen atom. nih.gov This delocalization contributes to the relative stability of the radical. The subsequent reactivity of phenoxyl radicals is diverse; they can participate in radical-radical coupling reactions, abstract hydrogen atoms from other molecules, or undergo further oxidation. nih.gov For instance, phenoxyl radicals can react with each other, coupling at positions of high spin density (ortho and para) or through the oxygen atom, leading to the formation of dimers and polymeric materials. wikipedia.orgnih.gov
The stability and reaction pathways of phenoxyl radicals are influenced by the substituents on the aromatic ring. In the case of this compound, radicals can potentially form on either ring. The presence of the second phenoxy group as a substituent will influence the electron density distribution and the ultimate fate of the radical intermediate. Studies on related hydroxyphenyl radicals have shown they can interconvert to the more stable phenoxy radical structure, which can then decompose at higher temperatures. mdma.ch
Further oxidation of hydroxylated phenols, particularly those with hydroxyl groups in ortho or para positions (catechols and hydroquinones), leads to the formation of quinones. nih.gov The oxidation of a phenol (B47542) can first lead to hydroxylation of the aromatic ring to form these intermediates. chemsrc.com For example, the oxidation of phenol can yield hydroquinone (B1673460) and catechol, which are then readily oxidized to produce benzoquinone. chemsrc.combohrium.com
The formation of quinones can be catalyzed by a variety of oxidative enzymes, including tyrosinase, peroxidases, and cytochrome P450s, as well as by metal ions or molecular oxygen. libretexts.orgnih.gov The general mechanism involves a two-electron oxidation of a hydroquinone or catechol. libretexts.org Given the structure of this compound, oxidation could potentially lead to the formation of hydroxylated intermediates which could then be converted to quinonoid structures. The formation of quinones from simple phenols is a critical bioactivation pathway that can be implicated in both detoxification and toxicity. libretexts.org
| Precursor | Oxidizing Agent/Catalyst | Key Intermediate(s) | Final Product(s) |
| Phenol | Hydroxyl Radicals, UV light | Hydroquinone, Catechol | Benzoquinone, Organic Acids |
| Phenol | Tyrosinase | Catechol | o-Quinone |
| Hydroquinone | Oxidizing Agents (e.g., H₂O₂) | Semiquinone radical | p-Benzoquinone |
| Catechol | Oxidizing Enzymes (e.g., Peroxidase) | o-Semiquinone radical | o-Benzoquinone |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxyphenol Core
The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl (-OH) and phenoxy (-OAr) groups. nih.govacs.org The hydroxyl group, in particular, is a strongly activating, ortho/para-directing substituent. nih.govmasterorganicchemistry.com This high reactivity is due to the ability of the oxygen's non-bonding electrons to stabilize the cationic intermediate (arenium ion) formed during the substitution reaction. nih.govresearchgate.net
Consequently, reactions such as halogenation, nitration, and sulfonation occur readily on the phenoxyphenol core, often under milder conditions than those required for benzene. acs.org
Halogenation: Phenols react with bromine, even in the absence of a Lewis acid, to yield polybrominated products. Treatment with bromine water typically leads to the formation of a tribromophenol precipitate. nih.gov
Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. Using concentrated nitric acid can lead to the formation of picric acid (2,4,6-trinitrophenol). nih.gov
Kolbe's Reaction: Phenoxide ions, being even more reactive than phenols, can react with weak electrophiles like carbon dioxide to form ortho-hydroxybenzoic acid. nih.gov
Nucleophilic aromatic substitution on the phenoxyphenol core is less common as the rings are electron-rich. Such reactions typically require an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
| Reaction | Reagents | Position of Substitution | Conditions |
| Bromination | Br₂ in CHCl₃ | Ortho, Para | Low Temperature |
| Bromination | Bromine Water | Ortho, Para (poly-substitution) | Room Temperature |
| Nitration | Dilute HNO₃ | Ortho, Para | Low Temperature (298 K) |
| Nitration | Concentrated HNO₃ | Ortho, Para (poly-substitution) | - |
| Kolbe's Reaction | 1. NaOH 2. CO₂ | Ortho | - |
Enzyme-Catalyzed Reaction Mechanisms (e.g., Peroxygenation, Hydroxylation)
Enzymes play a crucial role in the metabolism and transformation of phenolic compounds. The this compound structure is a substrate for various enzymatic reactions.
Hydroxylation: Phenol hydroxylases (also called phenol 2-monooxygenases) are FAD-containing enzymes that catalyze the conversion of simple phenols into their ortho-diol derivatives (catechols). The mechanism involves the reduction of the FAD cofactor by NADPH, followed by reaction with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This powerful oxidizing agent then hydroxylates the phenol substrate at the ortho position. Iron-containing metal-organic frameworks can also catalyze the hydroxylation of phenol with hydrogen peroxide, mimicking this enzymatic activity to produce catechol and hydroquinone.
Peroxygenation and Oxidation: Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of phenols in the presence of hydrogen peroxide (H₂O₂). wikipedia.org The enzyme uses H₂O₂ to oxidize its heme prosthetic group, which then abstracts a hydrogen atom from the phenol to generate a phenoxyl radical. wikipedia.org These radicals can then undergo non-enzymatic coupling to form polymers. Fungal peroxygenases can cleave alkyl aryl ether bonds via a mechanism that involves hydrogen abstraction from the alkyl group adjacent to the ether oxygen. bohrium.com
Quinone Formation: As mentioned in section 3.1.2, enzymes like tyrosinase are highly efficient at oxidizing phenols. Tyrosinase first hydroxylates a monophenol to an o-diphenol (catechol) and then oxidizes the catechol to an o-quinone. nih.gov This process is a key step in melanin (B1238610) biosynthesis and the browning of fruits and vegetables.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural confirmation of 2-(4-Hydroxyphenoxy)phenol.
¹H NMR and ¹³C NMR Spectral Analysis and Chemical Shift Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.
In the ¹H NMR spectrum of a related compound, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, the aromatic protons of the unsubstituted phenoxy ring appear as a doublet at 6.78 δ ppm. researchgate.net The protons on the substituted ring show a multiplet between 6.70 and 6.75 δ ppm, with the proton para to the pentadecyl chain appearing as a doublet of doublets at 6.61 δ ppm. researchgate.net The phenolic hydroxyl groups exhibit distinct singlets at 4.68 and 4.66 δ ppm. researchgate.net For a polyester (B1180765) derived from 4-(4-hydroxyphenoxy)-3-pentadecylphenol, the aromatic protons of the hydroxyphenoxy moiety show a multiplet in the range of 7.02–7.26 ppm. researchgate.net
Interactive Data Table: Representative ¹H NMR Spectral Data for a Related Phenolic Compound
| Proton Type | Chemical Shift (δ ppm) | Multiplicity |
| Aromatic (unsubstituted ring) | 6.78 | Doublet |
| Aromatic (substituted ring) | 6.70 - 6.75 | Multiplet |
| Aromatic (para to substituent) | 6.61 | Doublet of Doublets |
| Phenolic OH | 4.68, 4.66 | Singlet |
Stereochemical Assignment and Enantiomeric Excess Determination via NMR Techniques
For chiral derivatives of this compound, such as (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, NMR spectroscopy is crucial for determining stereochemistry and enantiomeric purity. The use of chiral solvating agents (CSAs) can induce chemical shift differences between the signals of two enantiomers, a phenomenon known as enantiodiscrimination. researchgate.netacs.org This allows for the quantification of the enantiomeric excess (ee) of a sample. researchgate.netmdpi.com The magnitude of the chemical shift difference (Δδ) is dependent on the ee of the mixture. researchgate.net For example, the ¹H NMR of the isobutyl esters of p-hydroxymandelic acid in the presence of a chiral solvating agent was used to determine the absolute configuration and enantiomeric purity. cdnsciencepub.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectra of phenols are characterized by a strong and broad O-H stretching absorption in the range of 3200 to 3700 cm⁻¹, the exact position being sensitive to hydrogen bonding. nih.govlibretexts.org Phenols also exhibit a strong C-O stretching band around 1200-1260 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. libretexts.orgmdpi.com
Raman spectroscopy provides complementary information. For instance, in a study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, the C=O stretching vibration was observed at 1669 cm⁻¹ in the Raman spectrum. researchgate.net The assignment of vibrational modes is often supported by density functional theory (DFT) calculations. acs.org
Interactive Data Table: Characteristic IR Absorption Bands for Phenolic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3700 (broad) |
| Carbonyl (C=O) | Stretching | ~1670 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Carbon-Oxygen (C-O) | Stretching | 1200 - 1260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. Phenolic compounds typically exhibit strong absorption bands in the UV region due to π → π* transitions of the aromatic rings. mdpi.com For example, a study on (E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol showed absorption bands attributed to π → π* and n → π* transitions. scielo.org.za The complexation of phenolic compounds with metal ions can lead to shifts in the absorption bands, which can be monitored by UV-Vis spectroscopy to study the formation and stoichiometry of the complexes. researchgate.netresearchgate.net For instance, the complexation of a phenolic azo–Schiff base with metal cations results in shifts in the UV-Vis spectrum, indicating the formation of a complex. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), the mass of which corresponds to the molecular weight of the compound. docbrown.info The molecular ion then undergoes fragmentation, producing a unique pattern of fragment ions.
For phenolic compounds, a strong molecular ion peak is typically observed due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for bisphenols, which share structural similarities, include the loss of a phenol (B47542) group and the formation of a common product ion at m/z 93 (C₆H₅O)⁻. dphen1.com The fragmentation of phenol itself shows a prominent molecular ion peak and characteristic losses of CO (M-28) and HCO (M-29). libretexts.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the ions, aiding in the elucidation of fragmentation mechanisms. dphen1.com
Interactive Data Table: Common Fragment Ions in the Mass Spectra of Phenolic Compounds
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
| [M]⁺ | Molecular Weight | Molecular Ion |
| [M-CO]⁺ | M - 28 | Loss of Carbon Monoxide |
| [M-HCO]⁺ | M - 29 | Loss of Formyl Radical |
| [C₆H₅O]⁻ | 93 | Phenoxide Ion |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
For instance, the crystal structure of a related compound, racemic (R/S, E)-2-(4-hydroxyphenyl)-4-(2-phenylhydrazin-1-ylidene)chromane-5,7-diol, was determined, revealing details about its molecular geometry and intermolecular interactions, such as hydrogen bonding. bohrium.com In another example, the crystal structure of 2-{5-[2-(2-hydroxyphenyl)diazen-1-yl]-1-methylpyrrol-2-yl}phenol methanol (B129727) monosolvate showed a trans configuration of the azo group and the formation of a supramolecular ring structure through hydrogen bonds. iucr.org The crystal structure of sodium [2-(2-hydroxyphenyl)phenyl]phosphinate revealed a stair-like framework generated by inter- and intramolecular Na-O interactions. mdpi.com
Biological Activity of 2 4 Hydroxyphenoxy Phenol Analogues: in Vitro and Mechanistic Perspectives
Antioxidant and Free Radical Scavenging Mechanisms (In Vitro Studies)
Analogues of 2-(4-Hydroxyphenoxy)phenol, as part of the broader class of phenolic compounds, are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.govnih.gov The antioxidant activity of these compounds is fundamentally governed by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the phenyl rings. nih.gov
The primary mechanisms through which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•). The stability of this resulting phenoxyl radical is crucial, as it is often stabilized by electron delocalization across the aromatic ring, preventing it from initiating new radical chain reactions.
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.
Antimicrobial Research (In Vitro Studies)
Derivatives of the dihydroxydiphenyl ether core structure have been synthesized and evaluated for their antimicrobial properties, showing activity against a spectrum of pathogenic microbes. Halogenation of the phenyl rings, in particular, has emerged as a key strategy for enhancing antibacterial efficacy.
In vitro studies on halogenated hydroxy diphenyl ether derivatives have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. asianpubs.org For example, various chlorinated and brominated derivatives have been synthesized and tested for antibacterial activity. asianpubs.orgresearchgate.net Research has shown that compounds containing bromo and/or nitro groups exhibit potent antibacterial effects. asianpubs.org The substitution pattern is critical; for instance, the presence of a bromo group has been identified as important for improving antibacterial activity when comparing structurally similar analogues. asianpubs.org
The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components and eventual cell death. nih.gov The lipophilicity of the molecule, which can be modified by adding substituents like halogens or alkyl groups, influences its ability to penetrate the bacterial cell wall and membrane.
| Compound Type | Target Organisms | Observed Activity |
| Halogenated Hydroxy Diphenyl Ethers | Gram-positive and Gram-negative bacteria | Most synthesized compounds showed antibacterial activity at a concentration of 50 µg/mL. asianpubs.org |
| Brominated/Nitrated Hydroxy Diphenyl Ethers | General bacteria | Compounds with bromo and/or nitro groups showed potent antibacterial activities. asianpubs.org |
| Polybrominated Diphenyl Ethers (from sponges) | Staphylococcus aureus (including resistant strains), Enterococcus faecium | Strong antimicrobial activity with low to sub-microgram/mL minimum inhibitory concentrations (MICs). nih.gov |
| 4-Aminophenol (B1666318) Derivatives | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, etc. | All tested compounds showed broad-spectrum activities. nih.gov |
Enzyme Interaction and Modulation Studies in Biochemical Assays
One area of investigation is the inhibition of bacterial enzymes. A study on a panel of phenols as inhibitors of α-class carbonic anhydrases (CAs) from pathogenic bacteria like Neisseria gonorrhoeae and Vibrio cholerae revealed that small changes in the phenol (B47542) structure could lead to drastic differences in inhibitory activity. nih.gov The most effective inhibitors, including phenol itself and substituted phenols, displayed inhibition constants (Kᵢ) in the low micromolar range (0.6-1.7 µM). nih.gov This suggests that diphenyl ether analogues could be tailored to selectively inhibit microbial enzymes.
In the context of human enzymes, 4-phenoxyphenol (B1666991) derivatives have been suggested to bind with high affinity to the active sites of cyclooxygenase (COX)-2, an enzyme central to the inflammatory pathway. mdpi.com Furthermore, certain 4-aminophenol derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, indicating a potential role in managing hyperglycemia. nih.gov
Cellular Pathway Modulation in Model Systems (e.g., Autophagy, Apoptosis Induction)
Recent research has focused on the ability of dihydroxydiphenyl ether analogues to modulate fundamental cellular processes such as apoptosis (programmed cell death) and autophagy (a cellular recycling process). These pathways are critical in the context of cancer, where their dysregulation is a hallmark of the disease.
A notable example is the synthetic analogue 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), which has been shown to exert inhibitory effects on human hepatocellular carcinoma (HCC) cell lines. mdpi.com Studies revealed that 4-HPPP treatment can induce both apoptosis and autophagy in these cancer cells. The induction of apoptosis is a key mechanism for anti-cancer drugs, as it leads to the selective elimination of tumor cells. Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, have been observed in cancer cells treated with other phenolic compounds like 2,4',6-trihydroxy-4-methoxybenzophenone. nih.gov
Receptor Binding and Signaling Cascade Investigations (In Vitro)
The structural similarity of some dihydroxydiphenyl ether analogues to endogenous signaling molecules, such as steroid hormones, suggests they may interact with cellular receptors. Such interactions can trigger or block downstream signaling cascades, profoundly affecting cell behavior.
In vitro studies have shown that bisphenol A (BPA) and several of its structural analogues can act as potent agonists for the human pregnane (B1235032) X receptor (hPXR), a nuclear receptor that regulates the expression of genes involved in detoxification and drug metabolism. nih.gov This demonstrates that molecules with two linked phenolic rings can bind to the ligand-binding pocket of nuclear receptors. Similarly, various phenolic compounds have been evaluated for their ability to bind to the human estrogen receptor-α (ERα). researchgate.net The binding affinity is highly dependent on the specific structure, particularly the positioning of the hydroxyl groups, which form crucial hydrogen bonds with amino acid residues in the receptor's binding site. researchgate.netchemrxiv.org
Beyond nuclear receptors, analogues can interfere with signaling cascades initiated by cell surface receptors. The compound honokiol, a biphenolic lignan, was found to inhibit superoxide (B77818) production in neutrophils by specifically targeting Lyn kinase, a member of the Src family of kinases involved in signal transduction. nih.govresearchgate.net This intervention attenuated the downstream phosphorylation of key signaling proteins like AKT, P38, and PLCγ2, effectively blocking the inflammatory response triggered by the fMLP receptor. nih.govresearchgate.net This highlights the potential for these compounds to act as specific kinase inhibitors, thereby modulating cellular signaling pathways.
In Vitro Anti-inflammatory and Anti-proliferative Effects in Cell Lines
Building on their ability to modulate enzymes and signaling pathways, analogues of this compound have demonstrated significant anti-inflammatory and anti-proliferative effects in various cell line models.
The anti-inflammatory properties are often studied in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection. In this model, active compounds inhibit the production of key inflammatory mediators. For example, the phenylpropanoid compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) was shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in a dose-dependent manner. nih.gov This effect was traced to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which was achieved by blocking the activation of the NF-κB and MAPK signaling pathways. nih.gov Similarly, a synthetic derivative of hydrangenol, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, also downregulated NO and PGE₂ production and suppressed the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov
The anti-proliferative activity of these compounds is a key area of cancer research. The analogue 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) was found to reduce the proliferation of hepatocellular carcinoma cell lines (Huh7 and Ha22T) in a concentration-dependent manner. mdpi.com Its efficacy was quantified by its half-maximal inhibitory concentration (IC₅₀). Furthermore, 4-HPPP dramatically decreased the long-term colony formation of these cancer cells, indicating a persistent inhibitory effect. mdpi.com Other studies on novel steroidal diaryl ethers have also reported substantial antiproliferative activity against a panel of human cancer cell lines, with some derivatives showing low micromolar IC₅₀ values. mdpi.com
| Compound | Cell Line | Biological Effect | IC₅₀ / Key Finding |
| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Huh7 (Hepatocellular Carcinoma) | Anti-proliferative | 3.61 µM (48h) mdpi.com |
| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Ha22T (Hepatocellular Carcinoma) | Anti-proliferative | 9.18 µM (72h) mdpi.com |
| Honokiol | Human Neutrophils | Inhibition of superoxide production | 9.80 µM nih.govresearchgate.net |
| HHMP | RAW 264.7 (Macrophages) | Inhibition of NO and PGE₂ production | Dose-dependent inhibition nih.gov |
| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | RAW 264.7 (Macrophages) | Downregulation of NO and PGE₂ | Potently downregulated inflammatory mediators nih.gov |
| Steroidal Diaryl Ether (Quinoline derivative) | MCF-7, HeLa (Cancer cell lines) | Anti-proliferative | Low micromolar IC₅₀ values mdpi.com |
Environmental Research and Degradation Studies of Phenoxyphenol Compounds
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis, Oxidation)
Abiotic degradation involves non-biological processes that break down chemical compounds. For phenoxyphenols, key abiotic pathways include photolysis, hydrolysis, and oxidation.
Photolysis Photolysis, or degradation by light, is a significant abiotic process for phenolic compounds in aquatic environments. pjoes.com The direct photolysis of 4-phenoxyphenol (B1666991), a compound structurally similar to 2-(4-Hydroxyphenoxy)phenol, results in the cleavage of the ether bond to form radicals, such as the p-hydroxyphenoxyl radical. psu.edu Studies on other photoactivatable phenols demonstrate that irradiation can lead to the cleavage of the molecule and the formation of various photoproducts. nih.govscispace.com The rate and products of photolysis are influenced by factors such as pH, the presence of dissolved organic matter, and the wavelength of light. pjoes.com For instance, photolysis of some α-diazo-p-hydroxyacetophenones in aqueous solutions is pH-dependent, yielding phenylacetic acids at acidic to neutral pH, while complex mixtures are formed at higher pH. scispace.com
Hydrolysis Hydrolysis is the cleavage of chemical bonds by the addition of water. The diaryl ether bond in phenoxyphenols is generally stable and resistant to hydrolysis under typical environmental pH conditions. However, derivatives of these compounds, such as esters, can undergo hydrolysis. For example, esters of 2-(4-hydroxyphenoxy)propanoic acid can be hydrolyzed back to the parent acid and an alcohol in the presence of water and an acid or base catalyst. smolecule.com While direct environmental hydrolysis of the core phenoxyphenol structure is not considered a primary degradation pathway, it is a relevant transformation for certain derivatives and in specific industrial synthesis processes. google.compatsnap.com
Oxidation Oxidative processes contribute significantly to the transformation of phenoxyphenols. The hydroxyl groups on the phenolic rings are susceptible to oxidation, which can lead to the formation of quinones. Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), can effectively degrade phenols. pjoes.com The reaction of 4-phenoxyphenol with peroxyl and alkoxyl radicals is initiated by the formation of a phenoxyl radical, which can then undergo further reactions, including dimerization. psu.edunih.gov Chemical oxidation using reagents like iodosobenzene (B1197198) diacetate (PhIO) has been used in laboratory settings to synthesize hydroxylated derivatives of phenoxy-containing compounds, demonstrating the susceptibility of the aromatic rings to oxidative attack. mdpi.comresearchgate.net
Biotransformation and Biodegradation by Microorganisms and Enzymes
Microorganisms play a critical role in the environmental degradation of complex organic molecules like this compound. Bacteria and fungi have evolved diverse enzymatic systems to break down phenolic compounds, often using them as a source of carbon and energy. researchgate.net
The biodegradation of phenols often begins with hydroxylation, the addition of a hydroxyl group to the aromatic ring, a reaction frequently catalyzed by monooxygenase enzymes. researchgate.net This initial step increases the reactivity of the compound and is typically followed by cleavage of the aromatic ring. For example, phenol (B47542) hydroxylase is a key enzyme that converts phenol to catechol. researchgate.netagrojournal.org Subsequently, enzymes like catechol 1,2-dioxygenase or catechol 2,3-dioxygenase cleave the catechol ring, initiating a series of reactions that ultimately lead to intermediates of central metabolism, such as the β-ketoadipate pathway. researchgate.netagrojournal.org
Fungi, particularly white-rot fungi like Trametes versicolor, are also effective degraders of phenolic compounds due to their production of potent extracellular enzymes like laccases and manganese peroxidases. researchgate.netpsu.edu These enzymes have broad substrate specificity and can oxidize a wide range of phenolic structures. psu.edu
While specific pathways for this compound are not extensively documented, studies on structurally related bisphenols, such as Bisphenol A (BPA), provide valuable insights. Bacteria like Sphingomonas and Cupriavidus basilensis are known to degrade BPA and its analogues. asm.orgnih.gov The degradation pathways for bisphenols involve hydroxylation of the aromatic rings, cleavage of the carbon bridge, and subsequent ring fission. nih.gov C. basilensis, for instance, transforms various bisphenols through ortho-hydroxylation of the phenol rings, followed by ring cleavage. nih.gov
The table below lists microorganisms and key enzymes involved in the degradation of phenolic compounds, which are likely relevant for the biotransformation of this compound.
Table 1: Microorganisms and Enzymes in Phenolic Compound Degradation
| Microorganism/Enzyme Class | Degradation Capability | Relevant Compounds | Citations |
| Pseudomonas sp. | Aerobic degradation via ring cleavage pathways. | Phenol, Acetaminophen | d-nb.infojeeng.net |
| Sphingomonas sp. | Degradation via rearrangements and ipso substitution. | Bisphenol A (BPA), Nonylphenol | asm.orgnih.gov |
| Cupriavidus basilensis | Biotransformation via hydroxylation and ring cleavage. | Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol C (BPC) | nih.govresearchgate.net |
| Geobacter metallireducens | Anaerobic degradation of aromatic compounds. | Phenol | researchgate.net |
| Trametes versicolor (Fungus) | Degradation via extracellular enzymes. | Phenol, Catechol, 2,4-Dichlorophenol | researchgate.netagrojournal.org |
| Phenol Hydroxylase | Catalyzes the initial hydroxylation of phenol to catechol. | Phenol | researchgate.netagrojournal.org |
| Catechol Dioxygenases | Catalyze the cleavage of the catechol aromatic ring. | Catechol | researchgate.netagrojournal.org |
| Laccase / Peroxidases | Broad-spectrum oxidation of phenolic compounds. | Bisphenol A (BPA), various phenols | psu.edunih.gov |
| Monooxygenases | Catalyze hydroxylation and ipso substitution reactions. | Bisphenol A (BPA), Nonylphenol | asm.org |
Environmental Fate Modeling and Pathway Prediction for Phenolic Pollutants
Predicting the environmental fate of pollutants like this compound is essential for risk assessment. Computational models are increasingly used to forecast degradation pathways and the formation of transformation products. nih.gov
One such approach is the use of pathway prediction systems, which leverage knowledge of enzymatic reactions to predict how a novel compound might be metabolized. Algorithms like PROXIMAL2 are designed to explore enzyme promiscuity, which is the ability of enzymes to act on substrates other than their primary ones. nih.gov This tool uses reaction rules derived from known biochemical transformations to predict potential degradation reactions for new compounds. For phenolic compounds, this can involve predicting reactions like the loss of a glucuronide group or the conversion of hydroxyhippuric acid into glycine (B1666218) and hydroxybenzoic acid. nih.gov These computational methods help to prioritize experimental research by identifying likely degradation products that need to be monitored in environmental or laboratory studies. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling, though primarily used in pharmacology, employs similar principles to predict the metabolism and distribution of substances. mdpi.com These models incorporate data on enzymatic activity and can be adapted to environmental systems to predict the biotransformation of pollutants by microbial communities. By understanding the key enzymes involved in phenol degradation, models can be developed to predict the rate and extent of transformation in different environmental scenarios.
Research on Transformation Products and Metabolites in Environmental Systems
The degradation of a parent compound can lead to the formation of various transformation products (TPs) or metabolites, which may have their own distinct chemical properties and toxicological profiles. dokumen.pub Identifying these TPs is a critical aspect of environmental research.
For complex phenolic compounds, biodegradation pathways can be intricate, yielding numerous intermediates. The microbial degradation of Bisphenol A (BPA), for example, can produce metabolites such as 4-hydroxybenzoic acid, 4-hydroxyacetophenone, hydroquinone (B1673460), and 4-(2-hydroxypropan-2-yl)phenol. asm.orgnih.gov In some cases, persistent metabolites are formed, such as 2,2-bis(4-hydroxyphenyl)-1-propanol, which has been identified as a stable product of BPA bio-oxidation in fortified environmental water. mdpi.com
Similarly, biotransformation of synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) in humans leads to metabolites such as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), and 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q). acs.org The pesticide DPX-Y6202 is known to metabolize into several phenolic compounds, including 2-(4-hydroxyphenoxy)propionic acid. epa.gov
These examples from related compounds suggest that the environmental degradation of this compound likely produces a range of hydroxylated, oxidized, and cleaved products. The table below summarizes known transformation products for structurally analogous phenolic compounds.
Table 2: Examples of Transformation Products from Related Phenolic Compounds
| Parent Compound | Transformation Product / Metabolite | Pathway / System | Citations |
| Bisphenol A (BPA) | Hydroquinone | Microbial Degradation (Sphingomonas sp.) | asm.org |
| Bisphenol A (BPA) | 4-(2-Hydroxypropan-2-yl)phenol | Microbial Degradation (Sphingomonas sp.) | asm.org |
| Bisphenol A (BPA) | 4-Hydroxybenzoic acid | Microbial Degradation (Strain MV1) | nih.gov |
| Bisphenol A (BPA) | 2,2-bis(4-hydroxyphenyl)-1-propanol | Bio-oxidation in water | mdpi.com |
| Bisphenol C (BPC) | Ortho-hydroxylated BPC | Biotransformation (C. basilensis) | nih.gov |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH) | Human Biotransformation | acs.org |
| Butylated Hydroxytoluene (BHT) | 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) | Human Biotransformation | acs.org |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q) | Human Biotransformation | acs.org |
| DPX-Y6202 (Pesticide) | 2-(4-Hydroxyphenoxy)propionic acid | Plant/Animal Metabolism | epa.gov |
| 4-Phenoxyphenol | p-Hydroxyphenoxyl radical | Photolysis | psu.edu |
Advanced Analytical and Detection Methodologies for Phenoxyphenol Research
Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC, GC-MS, LC-MS)
Chromatographic techniques are indispensable for resolving complex mixtures and providing detailed information on the purity, structure, and concentration of "2-(4-Hydroxyphenoxy)phenol" and its analogues. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantification and purification of phenolic compounds. For derivatives like R-2-(4-hydroxyphenoxy)propionic acid, HPLC is used to monitor reaction conversion rates, with specific methods employing C18 columns and mobile phases tailored to achieve optimal separation. For instance, a mobile phase of methanol (B129727) and a dilute acid like phosphoric acid is common. nih.gov The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which aids in the identification of different phenolic compounds based on their unique UV-Vis absorption spectra. researchgate.net For related bisphenol compounds, reverse-phase (RP) HPLC methods are standard, often using acetonitrile (B52724) and water as the mobile phase, with formic or phosphoric acid added to improve peak shape and resolution. sielc.comsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile or semi-volatile phenolic compounds. Often, a derivatization step, such as silylation, is employed to increase the volatility and thermal stability of the analytes. ebi.ac.uk This technique provides excellent separation and definitive structural identification through the fragmentation patterns generated by mass spectrometry. For example, GC-MS has been used to identify related compounds like 2-[(4-hydroxyphenyl)methyl]phenol in extracts from manufactured articles. nist.govchemspider.com The analysis of 2-(4-Hydroxyphenyl)ethanol (Tyrosol) has also been well-documented using GC-MS, providing characteristic spectra for both its derivatized and non-derivatized forms. foodb.caymdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity, making it ideal for detecting trace levels of phenolic compounds and their metabolites in complex matrices. acs.orgmdpi.com Techniques like electrospray ionization (ESI) are commonly used. mdpi.com For complex samples, advanced platforms like LC-ESI-QTOF-MS/MS (Quadrupole Time-of-Flight) provide high-resolution mass data, enabling the confident identification of a wide range of phenolic structures, including flavonoids, phenolic acids, and lignans. mdpi.com The fragmentation patterns obtained from MS/MS experiments are crucial for elucidating the exact structure of the compounds. mdpi.com
Table 1: Comparison of Chromatographic Techniques for Phenolic Compound Analysis
| Technique | Principle | Common Application for Phenolic Compounds | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-DAD | Separation based on polarity using a liquid mobile phase and solid stationary phase; detection via UV-Vis absorbance. | Quantification, purity assessment, monitoring reaction kinetics. nih.govresearchgate.net | Robust, reproducible, quantitative, non-destructive. | Moderate sensitivity, requires chromophores for detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase; identification based on mass-to-charge ratio and fragmentation. | Identification of volatile/semi-volatile phenols, impurity profiling. ebi.ac.uknist.gov | High resolution, excellent for structural elucidation. | Requires volatile/thermally stable analytes; derivatization often needed. ebi.ac.uk |
| LC-MS/MS | Combines HPLC separation with mass spectrometric detection for high sensitivity and specificity. | Trace analysis, metabolite identification in complex matrices. acs.orgmdpi.com | Very high sensitivity and selectivity, suitable for non-volatile compounds. | Matrix effects can cause ion suppression, higher cost. acs.org |
Electrochemical Sensor Development for Phenolic Compound Detection and Sensing Mechanisms
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of phenolic compounds. These devices typically rely on the electrochemical oxidation of the phenol's hydroxyl group at the surface of a modified electrode.
The development of these sensors often involves the use of enzymes, such as tyrosinase or laccase, which catalyze the oxidation of phenols to quinones. usp.br The resulting quinone can then be electrochemically reduced, generating a measurable current that correlates with the concentration of the phenolic compound. usp.br The sensitivity and selectivity of these biosensors can be significantly enhanced by immobilizing the enzyme on nanomaterials like gold nanoparticles or within electrospun nanofibers, which provide a large surface area for the reaction. usp.br
For instance, a sensor for bisphenol A (BPA) utilized tyrosinase immobilized on gold nanoparticle-decorated nanofibers, achieving a low detection limit of 0.011 µM. usp.br The mechanism involves the enzyme-catalyzed oxidation of BPA to its corresponding o-quinone, which is then reduced at the electrode surface. usp.br Similarly, sensors for other phenolic compounds have been developed using various electrode modifications, including graphene and conducting polymers, to improve analytical performance. nih.govsrce.hr The redox potential of different phenols can vary, which allows for a degree of selectivity in detection using voltammetric techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). nih.gov
Research on a sensor for a related compound, (E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol, demonstrated its ability to detect iodide anions through changes in its electrochemical and optical properties upon binding. researchgate.net While the target was not a phenol (B47542), the study highlights the principles of using phenolic structures in sensor design.
High-Throughput Screening (HTS) Methods for Biosynthesis and Biocatalysis Evaluation
High-throughput screening (HTS) methods are essential for the rapid evaluation of large numbers of microbial strains or enzyme variants for their ability to produce or modify compounds like "this compound". These methods often rely on colorimetric or fluorometric assays performed in microplate format, allowing for the simultaneous testing of thousands of samples.
A prominent example is the screening for microbes that can produce R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). One HTS method involves the reaction of R-HPPA with 4-aminoantipyrine (B1666024) (4-AAP) and potassium hexacyanoferrate, which forms a colored product that can be measured spectrophotometrically at 550 nm. nih.gov This assay is simple, rapid, and can screen thousands of samples per day to identify high-producing microbial strains. nih.gov
Another effective HTS method for R-HPPA involves its oxidation by potassium dichromate to form a brown-colored quinone-type compound, with the absorbance measured at 570 nm. researchgate.net This method was successfully used to screen mutants of Beauveria bassiana with significantly enhanced R-HPPA production capabilities. researchgate.net These screening techniques are crucial for optimizing biocatalytic processes and discovering novel enzymes for the synthesis of valuable phenolic compounds. researchgate.net While developed for a related propionic acid derivative, the principles of these HTS methods could potentially be adapted for the direct screening of "this compound" production.
Spectroscopic Techniques in Quantitative Analysis and Assay Development
Spectroscopic techniques are fundamental for both the structural elucidation and quantitative analysis of "this compound". UV-Visible spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy each provide unique and complementary information.
UV-Visible Spectrophotometry is widely used in quantitative analysis and is the basis for many colorimetric assays, including the HTS methods described previously. nih.govresearchgate.net The reaction of phenolic compounds with specific reagents to produce a chromophore allows for their concentration to be determined by measuring the absorbance at a specific wavelength, according to the Beer-Lambert law. For example, the total phenolic content in a sample is often estimated using the Folin-Ciocalteu method, a well-established spectrophotometric assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule. For various phenolic compounds and their derivatives, NMR is used to confirm the structure after synthesis and purification. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For phenolic compounds, the characteristic broad absorption band of the hydroxyl (O-H) group and the absorptions corresponding to the aromatic ring are key identifiers. The NIST database contains reference IR spectra for related compounds like 2-[(4-hydroxyphenyl)methyl]-phenol, which can be used for comparison and identification. nist.gov
A study on a sensor molecule, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, utilized a combination of laser flash photolysis, HPLC, and Electron Paramagnetic Resonance (EPR) spectroscopy to elucidate its reaction mechanism with reactive oxygen species. nih.gov This demonstrates how advanced spectroscopic methods can be integrated to study the functional properties of complex phenolic structures.
Emerging Applications of 2 4 Hydroxyphenoxy Phenol and Its Scaffolds in Chemical Science
Role as Synthetic Intermediates in Complex Organic Molecule Synthesis
The 2-(4-hydroxyphenoxy)phenol scaffold is a valuable building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both nucleophilic hydroxyl groups and an aromatic core, allows for a variety of chemical transformations. This makes it an important intermediate in the development of new synthetic methodologies.
One notable application is in the synthesis of biologically active compounds. For instance, derivatives of 2-(4-hydroxyphenoxy)benzamide have shown potential as protein tyrosine inhibitors, which could have therapeutic effects for conditions like diabetes and obesity. mdpi.com The synthesis of these complex molecules often involves multi-step processes where the this compound core is strategically modified. mdpi.com A novel, environmentally friendly method for synthesizing 2-(4-hydroxyphenoxy)benzamide derivatives has been developed, avoiding the use of heavy metals and achieving high yields. mdpi.com
Furthermore, the stereochemistry of derivatives of this compound can be crucial for their activity. For example, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a key chiral intermediate in asymmetric synthesis, particularly in the production of certain agrochemicals. The specific spatial arrangement of its atoms is critical for its biological function.
The table below summarizes key synthetic reactions involving this compound and its derivatives:
| Product | Reactants | Reaction Type | Significance |
|---|---|---|---|
| 2-(4-hydroxyphenoxy)benzamide derivatives | ortho-Iodobenzoic acid, Phenol (B47542) | Multi-step synthesis involving esterification, Ullmann reaction, amination, and oxidation | Potential therapeutic agents (e.g., protein tyrosine inhibitors) mdpi.com |
| (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | Hydroquinone (B1673460), Ethyl tosylate | Nucleophilic substitution under phase transfer catalysis | Important chiral intermediate for agrochemicals |
| 4-(3-hydroxyphenoxy) benzamide (B126) derivative | 4-(3-hydroxyphenoxy) benzoic acid, Piperazine amine | Amide coupling | Potential treatment for depression, anxiety, and addiction encyclopedia.pub |
Building Blocks for Advanced Polymeric Materials Research
The rigid aromatic structure and reactive hydroxyl groups of this compound and its analogues make them excellent monomers for the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as high thermal stability, mechanical strength, and chemical resistance.
A prominent class of polymers derived from similar phenolic structures is the poly(aryl ether ketone)s (PAEKs). wright.edu These materials are known for their exceptional performance in demanding applications, including aerospace, automotive, and medical industries. wright.edu The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between a di-hydroxylated aryl monomer and a di-fluorinated aromatic ketone. researchgate.netgoogle.com By incorporating monomers with specific structures, such as those containing pendant biphenyl (B1667301) or naphthyl groups, the properties of the resulting polymers, like solubility and glass transition temperature, can be precisely controlled. researchgate.net
For example, new poly(ether ether ketone)s (PEEKs) and poly(ether ether ketone ketone)s (PEEKKs) have been synthesized using bisphenols with bulky pendant groups. researchgate.net These polymers were found to be amorphous, readily soluble in a range of organic solvents, and could be cast into flexible, tough films. researchgate.net Their high glass transition temperatures and thermal stability make them suitable for applications requiring resistance to high temperatures. researchgate.net
The following table details examples of polymers synthesized from phenolic building blocks and their key properties:
| Polymer Type | Monomers | Key Properties | Potential Applications |
|---|---|---|---|
| Poly(ether ether ketone)s (PEEKs) & Poly(ether ether ketone ketone)s (PEEKKs) | Bisphenols with pendant biphenyl and naphthyl groups, 4,4'-difluorobenzophenone, 1,3-bis(4–fluorobenzoyl)benzene | Amorphous, soluble in organic solvents, flexible, tough, high glass transition temperatures (180°C–200°C), good thermal stability researchgate.net | High-performance engineering plastics, films, and coatings |
| Modified Poly(ether ether ketone)s | 1,1-bis(4-hydroxyphenyl)-1-phenylethane, bisphenol A, 4,4′-difluorobenzophenone | High glass transition temperatures (150–169°C), good thermal stability (T5% of 439–469°C) researchgate.net | Advanced composites and materials for demanding environments |
| Poly(aryl ether ketone)s (PAEKs) with (4-phenoxyphenyl)triphenylmethane moieties | 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane, difluorinated aromatic ketones | Nearly quantitative yields, high inherent viscosities researchgate.net | Specialty polymers with tailored properties |
Development of Chemical Sensors and Probes for Specific Analytes
The this compound scaffold is a key component in the design of fluorescent probes for the detection of specific analytes. The principle behind these sensors often involves a chemical reaction between the analyte and the probe, leading to a change in the probe's fluorescent properties.
A notable example is the development of a sensor for reactive oxygen species (ROS). A probe containing a tethered fluorescein-phenol structure, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), has been shown to react with peroxyl and alkoxyl radicals. nih.gov The proposed mechanism involves the formation of a phenoxyl radical, followed by radical-radical reactions and hydrolysis, which releases the highly fluorescent fluorescein (B123965) molecule. nih.gov This allows for the sensitive detection of ROS, which are important in various biological and chemical processes. psu.edu
Similarly, derivatives of 2-(hydroxyphenyl)-4(3H)-quinazolinone have been synthesized as fluorescent probes for the detection of mercury(II) ions. tandfonline.com The fluorescence of the probe is quenched upon binding to Hg2+, which is attributed to the blocking of an excited-state intramolecular proton transfer (ESIPT) process. tandfonline.com This probe demonstrates excellent selectivity for mercury over other metal ions. tandfonline.com
The table below highlights some chemical sensors based on the this compound scaffold:
| Sensor/Probe | Target Analyte | Detection Principle | Key Features |
|---|---|---|---|
| 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) | Reactive Oxygen Species (ROS) | Release of fluorescent fluorescein upon reaction with ROS nih.gov | High sensitivity for detecting peroxyl and alkoxyl radicals nih.govpsu.edu |
| 2-(2′,5′-Dihydroxy-phenyl)-4(3H)-quinazolinone (DHPQ) | Mercury(II) ions (Hg2+) | Fluorescence quenching due to blockage of ESIPT upon binding to Hg2+ tandfonline.com | Excellent selectivity for Hg2+ over other transition metal cations tandfonline.com |
| (E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol | Iodide anions (I−) | Change in absorption intensity upon formation of a complex with I− researchgate.net | High sensitivity for iodide detection with a 1:1 binding stoichiometry researchgate.net |
Precursors in Agrochemical Research (e.g., Herbicide Synthesis)
The this compound framework is a crucial structural component in a significant class of herbicides. Specifically, derivatives of 2-(4-hydroxyphenoxy)propionic acid are vital intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides. smolecule.comresearchgate.net These herbicides are known for their high efficiency and low toxicity.
The herbicidal activity of these compounds is often stereospecific, with the (R)-enantiomer being significantly more potent. researchgate.net This has driven research into stereoselective synthesis methods to produce the desired (R)-isomer of 2-(4-hydroxyphenoxy)propionic acid (R-HPPA). researchgate.netresearchgate.net Both chemical and biological routes are being explored for this purpose. researchgate.net Biosynthesis, using microorganisms with specific hydroxylases, offers a promising and more environmentally friendly alternative to traditional chemical synthesis. researchgate.netresearchgate.net
Furthermore, compounds containing the this compound scaffold are also investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govwikipedia.org HPPD inhibitors are a major class of herbicides that disrupt a key step in the biosynthesis of essential molecules in plants, leading to bleaching and eventual death of the weed. nih.govwikipedia.org Research in this area focuses on designing novel HPPD inhibitors with broad-spectrum activity and improved crop selectivity. researchgate.netnih.gov
The table below provides an overview of the role of this compound derivatives in agrochemical research:
| Compound/Derivative | Application | Mode of Action | Research Focus |
|---|---|---|---|
| (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) | Intermediate for aryloxyphenoxypropionate (APP) herbicides smolecule.comresearchgate.net | The final herbicides inhibit acetyl-CoA carboxylase in grasses. | Stereoselective synthesis (chemical and biological) to produce the more active (R)-enantiomer researchgate.netresearchgate.net |
| Triketone-containing quinazoline-2,4-diones | Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netnih.gov | Discovery of novel HPPD inhibitors with broad-spectrum weed control and high crop selectivity researchgate.netnih.gov |
| Mesotrione | Herbicide | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.gov | A commercial example of an HPPD inhibitor nih.gov |
Investigations into Non-Linear Optical (NLO) Material Properties
Recent research has explored the potential of molecules containing the this compound scaffold in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, which is a crucial function for applications in optical communications, data storage, and laser technology. researchgate.net
The NLO response of a molecule is related to its ability to be polarized by an electric field, a property that can be enhanced by specific structural features. For instance, the presence of electron-donating and electron-accepting groups within a molecule can lead to a large first hyperpolarizability (β), a measure of the second-order NLO response. mdpi.comsemanticscholar.org
Theoretical studies using density functional theory (DFT) have been employed to predict the NLO properties of various phenolic compounds. researchgate.networldscientific.com These studies have shown that molecules with a this compound-like structure can exhibit significant NLO activity. For example, a study on 2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol revealed that its linear polarizability and hyperpolarizability values were higher than those of p-nitroaniline, a standard NLO reference material. worldscientific.com
The design of new NLO materials often involves creating non-centrosymmetric crystal structures, which is a prerequisite for observing a second-order NLO effect. mdpi.com Research has shown that ionic organic crystals, such as those formed from protonated merocyanine (B1260669) and p-toluenesulfonate anion, can exhibit significant second-harmonic generation (SHG) intensity. mdpi.comsemanticscholar.org
The following table summarizes the NLO properties of selected compounds related to the this compound structure:
| Compound | Method of Investigation | Key NLO Property | Significance |
|---|---|---|---|
| 2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol | Density Functional Theory (DFT) calculations worldscientific.com | High linear polarizability and hyperpolarizability worldscientific.com | Potential for use in NLO applications, outperforming a standard reference material worldscientific.com |
| 1-methyl-4(2-(4-hydroxyphenyl)vinyl) pyridinium (B92312) 4-toluenesufonate (MC-PTS) | Powder method for Second-Harmonic Generation (SHG) | Significant SHG intensity mdpi.comsemanticscholar.org | Example of an ionic organic crystal with promising NLO properties mdpi.comsemanticscholar.org |
| 2-(2'-hydroxyphenyl)benzoxazole and 2,5-bis(2-benzoxazolyl)phenol | Density Functional Theory (DFT) quadratic response method dnu.dp.ua | The bis-benzoxazole derivative shows hyperpolarizability about ten times larger than the single benzoxazole (B165842) derivative dnu.dp.ua | Demonstrates how structural modifications can significantly enhance NLO properties dnu.dp.ua |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Hydroxyphenoxy)phenol, and how can purity be optimized?
Methodological Answer: Synthesis of this compound can be approached via coupling reactions between phenolic precursors. For example:
- Oxidative Coupling : Use catalytic systems (e.g., Cu(I)/O₂) to couple 4-hydroxyphenol derivatives, leveraging protocols similar to biphenyl synthesis .
- Protection-Deprotection Strategies : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions during ether bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC using a C18 column (UV detection at 280 nm) .
Q. Key Considerations :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures accurate structural elucidation:
Q. Data Validation :
- Cross-reference spectral data with the NIST Chemistry WebBook for consistency .
- Compare with structurally analogous compounds (e.g., 4-phenylphenol) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer: Discrepancies often arise from variability in experimental design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
